

Bromofenoxim synthesis pathway and starting materials

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Compound of Interest

Compound Name: **Bromofenoxim**

Cat. No.: **B080771**

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An in-depth technical guide on the synthesis pathway and starting materials for **Bromofenoxim**, designed for researchers, scientists, and drug development professionals.

Introduction

Bromofenoxim, with the IUPAC name 2,6-dibromo-4-[(E)-(2,4-dinitrophenoxy)iminomethyl]phenol, is a selective herbicide from the phenoxy family.^{[1][2]} Its chemical structure is an oxime ether, derived from 3,5-dibromo-4-hydroxybenzaldehyde and 2,4-dinitrochlorobenzene. This guide details the primary synthesis pathway for **Bromofenoxim**, outlining the key starting materials, intermediates, and reaction protocols.

Physicochemical Properties of Key Compounds

The synthesis of **Bromofenoxim** involves several key chemical compounds, from starting materials to the final product. Their properties are summarized below for reference.

Compound Name	CAS Number	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)
p-Cresol	106-44-5	C ₇ H ₈ O	108.14	34.8
3,5-Dibromo-4-hydroxybenzaldehyde	2973-77-5	C ₇ H ₄ Br ₂ O ₂	279.91	182 - 184[3]
3,5-Dibromo-4-hydroxybenzaldehyde oxime	25952-74-3	C ₇ H ₅ Br ₂ NO ₂	294.93	N/A
2,4-Dinitrochlorobenzene	97-00-7	C ₆ H ₃ ClN ₂ O ₄	202.55	48 - 51
Bromofenoxim	13181-17-4	C ₁₃ H ₇ Br ₂ N ₃ O ₆	461.02	N/A

Overall Synthesis Pathway

The commercial production of **Bromofenoxim** is a multi-step process. A common and well-documented pathway starts from p-cresol, which is first converted to 3,5-dibromo-4-hydroxybenzaldehyde. This intermediate is then oximated and subsequently condensed with 2,4-dinitrochlorobenzene to yield the final product.[3]

Caption: Overall synthesis pathway of **Bromofenoxim** starting from p-cresol.

Experimental Protocols

Part 1: Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde from p-Cresol

This procedure is adapted from a patented process and involves a three-step, one-pot reaction sequence.[3] The solvent used is typically a halogenated hydrocarbon such as o-dichlorobenzene.[3]

Summary of Reaction Conditions[3]

Step	Reaction	Temperature	Reagents	Yield
1a	Nucleus Bromination	20 - 30°C	p-Cresol, Bromine	-
1b	Side-Chain Bromination	150 - 160°C	Bromine	-

| 1c | Hydrolysis | 100°C | Water | 78% (overall) |

Detailed Methodology:[3]

- Nucleus Bromination: A solution of p-cresol (1 mole) in o-dichlorobenzene is prepared in a reaction vessel. Bromine (2.05 moles) is added dropwise while maintaining the temperature between 20°C and 30°C. The mixture is stirred for several hours to ensure the complete formation of 2,6-dibromo-p-cresol.
- Side-Chain Bromination: The reaction mixture is then heated to 150-160°C. An additional 2.05 moles of bromine are added dropwise over 2 hours. The mixture is stirred for an additional 3 hours at this temperature to facilitate the bromination of the methyl group, forming 4-hydroxy-3,5-dibromobenzal bromide. Hydrogen bromide gas evolved during the reaction can be captured and recycled.
- Hydrolysis and Isolation: To hydrolyze the benzal bromide, water is added to the reaction mixture, which is then stirred vigorously for 2 hours at 100°C. After the reaction, the layers are separated. The organic layer containing the product is cooled to room temperature, causing the 4-hydroxy-3,5-dibromobenzaldehyde to crystallize. The solid product is isolated by filtration, washed with fresh o-dichlorobenzene, and dried under a vacuum at 100°C. An overall yield of 78% relative to the starting p-cresol can be achieved.

Part 2: Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde Oxime

This step involves the reaction of the aldehyde intermediate with hydroxylamine. The following is a general procedure for the synthesis of aryl oximes.[4]

Detailed Methodology:[4][5]

- In a reaction flask, 3,5-dibromo-4-hydroxybenzaldehyde (1 equivalent) is dissolved in a suitable solvent mixture, such as methanol/water.
- Hydroxylamine hydrochloride (approximately 1.2 equivalents) is added to the solution.
- A base, such as sodium hydroxide or sodium acetate, is added to neutralize the HCl and free the hydroxylamine.
- The mixture is stirred at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the product, 3,5-dibromo-4-hydroxybenzaldehyde oxime, can be isolated by precipitation upon adding water or by extraction with an appropriate organic solvent. The crude product can be purified by recrystallization.

Part 3: Synthesis of Bromofenoxim (Final Condensation)

The final step is the condensation of the oxime intermediate with 2,4-dinitrochlorobenzene to form the ether linkage.^[3]

Detailed Methodology:

- 3,5-Dibromo-4-hydroxybenzaldehyde oxime (1 equivalent) is dissolved in a suitable polar aprotic solvent, such as DMF or acetone.
- A base (e.g., potassium carbonate or sodium hydride) is added to deprotonate the oxime's hydroxyl group, forming a more nucleophilic oximate anion.
- 2,4-Dinitrochlorobenzene (1 equivalent) is added to the reaction mixture.
- The mixture is stirred, possibly with heating, until the reaction is complete (monitored by TLC).
- The final product, **Bromofenoxim**, is isolated by pouring the reaction mixture into water, which causes the product to precipitate. The precipitate is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

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